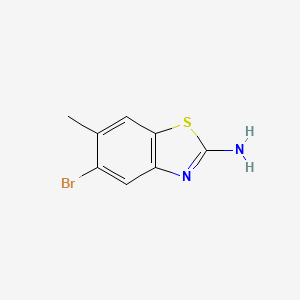

5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

描述

The compound 5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its broad spectrum of biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities. These derivatives are also recognized for their low toxicity, making them promising candidates for the development of new biologically active substances .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions and subsequent functionalization. For example, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, which was then subjected to condensation with benzaldehyde to form a Schiff base . Similarly, the synthesis of 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole was achieved by reacting 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with different halides in aqueous media, mediated by indium trichloride .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically confirmed using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and the nature of substituents attached to the triazole ring .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and condensation, to yield a wide array of products with potential biological activities. For instance, alkylation of 5-(2-, 3-, 4-methoxyphenyl and 3,4,5-trimethoxyphenyl)-3-thio-1,2,4-triazoles with halogenonitriles has been performed to synthesize acetonitrilothio-1,2,4-triazoles, which have shown promising pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are investigated to understand their behavior in different environments. These properties are crucial for the development of pharmaceutical formulations. For example, the derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol were found to be odorless, insoluble in water, and soluble in organic solvents .

科学研究应用

-

Scientific Field : Advanced Composites and Hybrid Materials

- Application Summary : The compound 5,10,15,20-tetrakis (4-carboxyphenyl)porphyrin was used to modify montmorillonite (MMT), a natural lamellar silicate mineral .

- Methods of Application : The compound was grafted onto the interfaces of (3-aminopropyl)triethoxysilane-pillared MMT by a dehydration condensation reaction .

- Results or Outcomes : The modification enlarged the interlayer space of the MMT and stabilized the composite, making it potentially useful in biomedicine and environmental applications .

-

Scientific Field : Polymer Science

- Application Summary : A compound with a similar structure, poly-{2,5-bis[(4-butoxyphenyl)oxycarbonyl]styrene}, was studied for its shape memory effect .

- Methods of Application : The study proposed a new molecular mechanism to explain the shape memory effect of this polymer fiber .

- Results or Outcomes : The study found that the flexible backbone chains are reversible above the transition temperature and act as a switch structure, while the physically cross-linked points caused by the π–π weak interactions between rigid side mesogens are responsible for memorizing a shape function .

-

Scientific Field : Polymer Science

- Application Summary : A compound with a similar structure, poly-{2,5-bis[(4-butoxyphenyl)oxycarbonyl]styrene}, was studied for its shape memory effect .

- Methods of Application : The study proposed a new molecular mechanism to explain the shape memory effect of this polymer fiber .

- Results or Outcomes : The study found that the flexible backbone chains are reversible above the transition temperature and act as a switch structure, while the physically cross-linked points caused by the π–π weak interactions between rigid side mesogens are responsible for memorizing a shape function .

-

Scientific Field : Organic Synthesis

- Application Summary : (4-Butoxyphenyl)methanol, a compound with a similar structure, is used in organic synthesis .

- Methods of Application : This compound can be used as a building block in the synthesis of more complex organic molecules .

- Results or Outcomes : The specific outcomes depend on the reactions and conditions used in the synthesis .

未来方向

The future directions for the study or use of this compound would depend on its intended application. For example, if this compound shows promising biological activity, future studies might focus on investigating its mechanism of action, optimizing its structure for increased activity, or testing its effects in relevant biological models .

属性

IUPAC Name |

3-(4-butoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-3-4-9-17-11-7-5-10(6-8-11)12-14-15-13(18)16(12)2/h5-8H,3-4,9H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEFMACKNTZORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166635 | |

| Record name | 5-(4-Butoxyphenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

847503-26-8 | |

| Record name | 5-(4-Butoxyphenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Butoxyphenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)